molecular formula C15H18O4 B1368578 cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid CAS No. 57078-11-2

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1368578
CAS No.: 57078-11-2
M. Wt: 262.3 g/mol
InChI Key: MDVQAVHPOFZFQS-QWHCGFSZSA-N
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Description

cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O4. It is characterized by the presence of a methoxybenzoyl group attached to a cyclohexane ring, which also bears a carboxylic acid group. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Methoxybenzoyl Intermediate: The initial step involves the preparation of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid using thionyl chloride or oxalyl chloride.

    Cyclohexane Ring Formation: The methoxybenzoyl chloride is then reacted with cyclohexanone in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding ketone.

    Reduction and Carboxylation: The ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride. The alcohol is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, or other strong bases.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of chiral compounds and their properties.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the development of biochemical assays and analytical methods.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
  • Studied for its role in drug delivery systems and formulation of pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxybenzoyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

    trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid: Differing in the spatial arrangement of the substituents.

    cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxamide: Featuring an amide group instead of a carboxylic acid group.

    cis-2-(4-Methoxybenzoyl)cyclohexane-1-methanol: Containing a hydroxyl group instead of a carboxylic acid group.

Uniqueness:

  • The cis configuration of the substituents on the cyclohexane ring imparts distinct stereochemical properties.
  • The presence of both methoxybenzoyl and carboxylic acid groups allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

(1R,2S)-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVQAVHPOFZFQS-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641348
Record name (1R,2S)-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57078-11-2
Record name (1R,2S)-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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